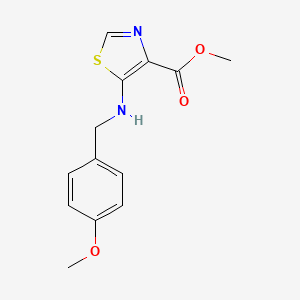

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate

Descripción

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a synthetic thiazole derivative characterized by a 4-methoxybenzylamino substituent at position 5 and a methyl ester at position 4 of the thiazole ring. The 4-methoxybenzyl group may influence lipophilicity, solubility, and target binding compared to simpler substituents like benzyl or phenyl .

Propiedades

Fórmula molecular |

C13H14N2O3S |

|---|---|

Peso molecular |

278.33 g/mol |

Nombre IUPAC |

methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3 |

Clave InChI |

KJHGSDDTFVJODR-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del 5-((4-metoxibencil)amino)tiazol-4-carboxilato de metilo generalmente implica un proceso de varios pasos. Un método común comienza con la preparación del anillo de tiazol, que se puede lograr mediante la ciclación de precursores apropiados. Por ejemplo, la reacción de la α-acetobutirolactona con tiourea en etanol puede producir un derivado de tiazol Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, la elección del disolvente y el tiempo de reacción .

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes alkaline hydrolysis to form carboxylic acid derivatives. In a representative procedure:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl ester derivative | KOH (1.0 M), EtOH, 0°C→RT | Carboxylic acid | 85–92% |

This reaction is critical for generating intermediates for amide coupling (e.g., in antitumor agent synthesis) .

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide-like couplings. A study demonstrated:

| Acid Derivative | Amine | Coupling Reagents | Product | IC₅₀ (MCF7) | Source |

|---|---|---|---|---|---|

| Thiazole-4-carboxylic acid | Phenylethylamine | EDCI, HOBt, DIPEA | 2-Amino-thiazole-4-carboxamide | 0.47 µM |

This method produced compounds with potent antitumor activity against breast cancer cells .

Nucleophilic Acyl Substitution

The 2-amino group reacts with electrophiles like bromoacetyl chloride:

This modification enhanced activity against Mycobacterium tuberculosis β-ketoacyl synthase .

Suzuki-Miyaura Cross-Coupling

The 5-position benzyl group enables palladium-catalyzed coupling:

| Aryl Halide | Boronic Acid | Catalyst System | Product | Application | Source |

|---|---|---|---|---|---|

| 5-Bromobenzyl derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 5-(Biphenylmethyl)thiazole-4-carboxylate | Kinase inhibition |

This reaction diversifies the compound’s aromatic moiety for target-specific modifications.

Oxidative Functionalization

The methoxybenzyl group undergoes oxidation:

| Starting Material | Oxidizing Agent | Product | Observed Effect | Source |

|---|---|---|---|---|

| 4-Methoxybenzyl derivative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Quinone derivative | Enhanced electron-withdrawing capacity |

Condensation Reactions

The amino group participates in Schiff base formation:

| Amine | Aldehyde/Ketone | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|---|

| 5-((4-Methoxybenzyl)amino) | 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Thiazole-imine conjugate | Antifungal activity |

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution:

| Reaction Type | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Bromination | NBS (in CCl₄) | C-5 of thiazole | 5-Bromo derivative |

Key Reaction Trends

-

Steric Effects : The 4-methoxybenzyl group hinders reactions at the thiazole C-5 position.

-

Electronic Effects : The methoxy group enhances nucleophilicity of the amino group, facilitating acylations .

-

Biological Correlation : Bromoacetamido derivatives show dissociative enzyme vs. whole-cell activity .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its thiazole core is integral to its biological activity, allowing it to interact effectively with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been shown to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating the potential of thiazole derivatives in combating resistant bacterial strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-tumor activity .

Biochemical Research

In biochemical research, methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is utilized as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for understanding mechanisms of drug action and resistance.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's ability to inhibit enzymes such as β-ketoacyl synthase, which is crucial for fatty acid synthesis in bacteria. Such studies are essential for developing new antibacterial agents targeting these pathways .

Comparative Analysis with Related Compounds

A comparison of methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate with structurally similar compounds highlights its unique features and potential advantages:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |

| Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | Benzoyl group instead of benzyl | Anticancer | Different substituent on thiazole |

| Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |

Case Studies and Research Findings

Several studies have documented the efficacy of methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate and its derivatives:

Case Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of thiazole derivatives, methyl 2-amino-5-benzylthiazole-4-carboxylate was highlighted as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid .

Case Study 2: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain compounds exhibited significant growth inhibition, suggesting their potential as therapeutic agents in oncology .

Mecanismo De Acción

El mecanismo de acción del 5-((4-metoxibencil)amino)tiazol-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede participar en enlaces de hidrógeno, apilamiento π-π y otras interacciones con enzimas o receptores. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos. Por ejemplo, el compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con residuos clave .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazole Derivatives

Table 1: Structural and Activity Comparison of Thiazole-4-carboxylate Derivatives

Key Observations

R5 Substituent Effects: The benzylamino group in methyl 2-amino-5-benzylthiazole-4-carboxylate confers potent antitubercular activity (MIC: 0.06 µg/ml) but lacks enzyme inhibition . Halogenated aryl groups (e.g., 3-chlorophenyl) at R5 shift activity toward enzyme inhibition (e.g., mtFabH IC50: 2.43 µM) but reduce whole-cell efficacy .

R2 Substituent Effects :

- The -NH2 group at R2 (common in antitubercular analogs) is critical for whole-cell activity. Bulky or electrophilic groups (e.g., bromoacetamido) at R2 favor enzyme inhibition but may reduce cell permeability .

- Ureido substituents (e.g., 3-phenylureido) are associated with carbonic anhydrase inhibition, suggesting scaffold versatility for targeting diverse enzymes .

Ester Group Impact: Methyl esters (vs. ethyl) may improve metabolic stability or solubility. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits nanomolar antitubercular activity, whereas ethyl esters in other analogs (e.g., ) are often intermediates for further functionalization .

Anticancer and Antibacterial Prospects

Compounds with methoxyaryl substituents (e.g., 3,4,5-trimethoxyphenyl in ) show anticancer activity, suggesting the target’s 4-methoxybenzyl group may align with tubulin-binding or kinase-inhibitory mechanisms .

Actividad Biológica

Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate (CAS: 915720-81-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that thiazole derivatives, including methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate, exhibit significant antimicrobial properties. A study highlighted the importance of the thiazole ring in enhancing antimicrobial activity against various pathogens.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising activity against Mycobacterium tuberculosis with an MIC as low as 0.06 µg/mL .

- Mechanism of Action : The compound's mechanism may involve inhibition of specific enzymes like mtFabH, which is crucial for fatty acid synthesis in bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, with methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate being no exception. Various studies have reported its effectiveness against several cancer cell lines.

Case Studies

- HeLa Cells : In vitro studies demonstrated that the compound induces apoptosis and G1-phase cell cycle arrest in HeLa cells .

- A549 and HT29 Cells : The compound showed significant growth inhibition with IC50 values around 2.01 µM against HT29 cells, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives suggests that modifications to the thiazole ring and substituents can significantly impact biological activity.

| Compound Modification | Effect on Activity |

|---|---|

| Methoxy group at position 4 | Enhances anticancer potency |

| Substituents on benzene ring | Meta-halogens improve activity significantly |

Research Findings Summary

- Antimicrobial Efficacy : Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate has demonstrated potent activity against M. tuberculosis, highlighting its potential as an anti-tubercular agent.

- Anticancer Potential : The compound exhibits significant cytotoxic effects across various cancer cell lines, particularly in inducing apoptosis in HeLa cells.

- SAR Insights : Modifications to the compound's structure can lead to enhanced biological activity, suggesting pathways for further drug development.

Q & A

Q. How does pH affect the stability of the ester and amide bonds in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.